2-O-Methyl-6-deoxymannose
Description
2-O-Methyl-6-deoxymannose is a chemically modified monosaccharide derived from D-mannose. Its structure features a methyl ether group at the 2-O position and deoxygenation at the 6th carbon (C6). This dual modification confers unique physicochemical properties, including enhanced lipophilicity and resistance to enzymatic degradation compared to unmodified mannose.
Properties
CAS No. |
17212-17-8 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3,4,5-trihydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
VCUILRLOJMHSMR-DBRKOABJSA-N |
SMILES |
CC(C(C(C(C=O)OC)O)O)O |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)OC)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)OC)O)O)O |
Synonyms |
2-methylrhamnose 2-O-methyl-6-deoxymannose 2-O-methyl-D-rhamnose 2-O-methylrhamnose |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Methyl vs. Fluoro : The 2-O-methyl group in the target compound increases steric bulk and lipophilicity compared to the smaller, electronegative fluorine atom in analogs. Methylation may reduce hydrogen-bonding capacity, altering interactions with enzymes or receptors.
- Fluorinated Analogs : Fluorine’s electronegativity mimics hydroxyl groups, enabling competitive inhibition in metabolic pathways (e.g., glucose transport) .
Deoxygenation Position: C6 vs. C2 Deoxygenation: Deoxygenation at C6 (as in this compound and 6-Fluoro-6-deoxy-D-glucose) disrupts pyranose ring solvation, enhancing membrane permeability. In contrast, C2 deoxygenation (as in 2-Fluoro-2-deoxy-D-mannose) may perturb glycosidic bond formation or recognition by lectins .
Experimental Utility :
- Radiolabeling : Fluorinated analogs in the evidence are labeled with $^3$H or $^{14}$C for tracer studies, whereas methylation in the target compound could stabilize it against in vivo degradation without isotopic labeling.
Research Findings and Implications
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